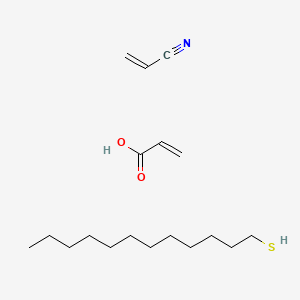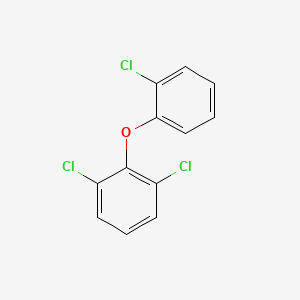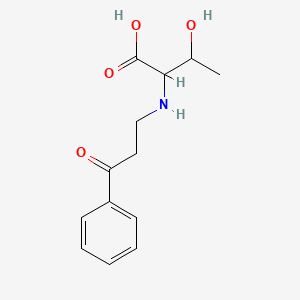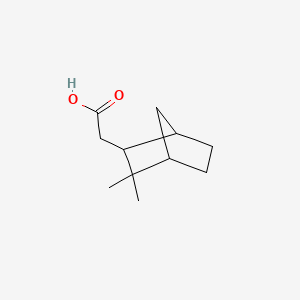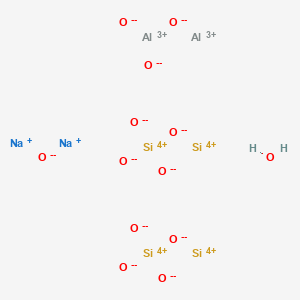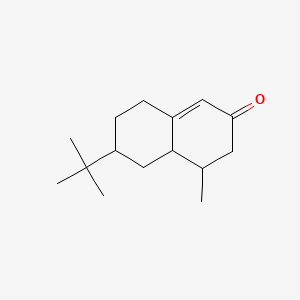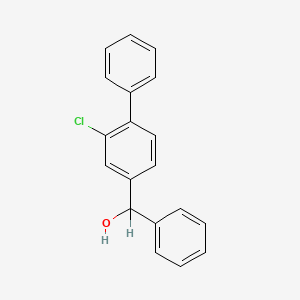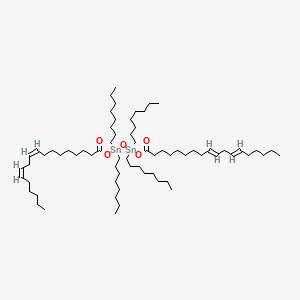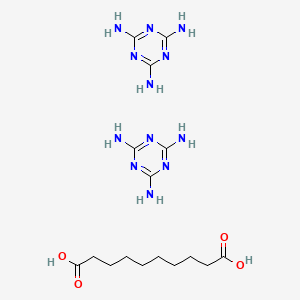
Einecs 303-195-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 303-195-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is used in various industrial and scientific applications.
Métodos De Preparación
The preparation of Einecs 303-195-3 involves specific synthetic routes and reaction conditions. The compound can be synthesized through coordination reactions involving iron ions and N,N-bis[2-[bis(carboxymethyl)amino]ethyl]glycine sodium salt. The reaction conditions are typically neutral or weakly alkaline, with stirring and heating in the solution for a period of time, followed by filtration and drying to obtain the final product .
Análisis De Reacciones Químicas
Einecs 303-195-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Einecs 303-195-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be used in studies involving coordination chemistry and metal ion interactions. In medicine, the compound could be explored for its potential therapeutic properties. Industrially, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of Einecs 303-195-3 involves its interaction with molecular targets and pathways. The compound may exert its effects through coordination with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological or chemical systems .
Comparación Con Compuestos Similares
Einecs 303-195-3 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with coordination chemistry involving metal ions and similar synthetic routes. For example, Einecs 303-196-9 is another compound with comparable properties and applications. The uniqueness of this compound lies in its specific coordination chemistry and the particular applications it is suited for.
Propiedades
Número CAS |
94159-19-0 |
|---|---|
Fórmula molecular |
C16H30N12O4 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
decanedioic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C10H18O4.2C3H6N6/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*4-1-7-2(5)9-3(6)8-1/h1-8H2,(H,11,12)(H,13,14);2*(H6,4,5,6,7,8,9) |
Clave InChI |
GNRLRPDUWRTDOE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)O)CCCC(=O)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



